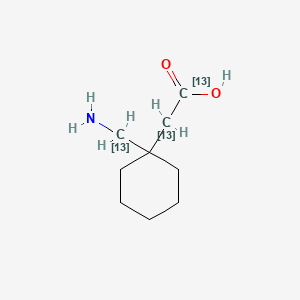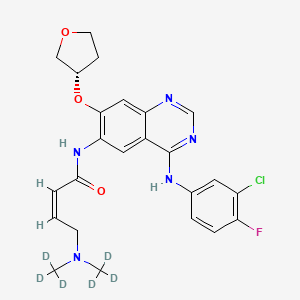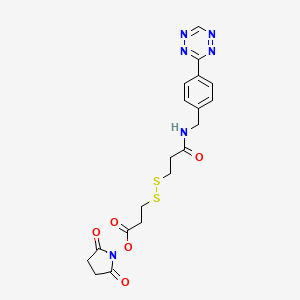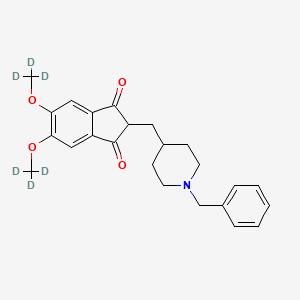
Gabapentin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gabapentin-13C3 is a labeled analog of gabapentin, an anticonvulsant medication primarily used to treat seizures, fibromyalgia, and neuropathic pain . The compound is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter, but it does not bind to GABA receptors . Instead, it is used as an internal standard in mass spectrometry-based testing and isotope dilution methods .
準備方法
Synthetic Routes and Reaction Conditions
Gabapentin-13C3 is synthesized by incorporating carbon-13 isotopes into the gabapentin molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions . The process may involve multiple steps, including the formation of intermediate compounds, purification, and final labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Gabapentin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
Gabapentin-13C3 has a wide range of scientific research applications:
作用機序
The precise mechanism of action of Gabapentin-13C3 is not fully understood. it is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system . This binding reduces the excitatory influx of calcium, thereby inhibiting the release of neurotransmitters like glutamate and substance P . Additionally, this compound enhances GABA synthesis and increases the expression of GABA_A receptors, contributing to its anticonvulsant and analgesic effects .
類似化合物との比較
Gabapentin-13C3 is structurally and functionally related to other GABA analogs, such as:
Vigabatrin: An irreversible inhibitor of GABA transaminase, leading to increased levels of GABA in the brain.
Tiagabine: Inhibits GABA reuptake, increasing the availability of GABA at synaptic sites.
This compound is unique due to its labeled carbon-13 isotopes, making it particularly useful in analytical and pharmacokinetic studies .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
174.21 g/mol |
IUPAC名 |
2-[1-(amino(113C)methyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6+1,7+1,8+1 |
InChIキー |
UGJMXCAKCUNAIE-TTXLGWKISA-N |
異性体SMILES |
C1CCC(CC1)([13CH2][13C](=O)O)[13CH2]N |
正規SMILES |
C1CCC(CC1)(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)












